17-Ethynylestriol

Oncology Endocrinology Chemoprevention

Researchers requiring a long-acting estrogen receptor agonist for chemoprevention or nilestriol impurity analysis face a fragmented supply of uncharacterized material. 17-Ethynylestriol (EE3) solves this as the active, 17α-ethynylated metabolite of nilestriol with documented efficacy in DMBA-induced mammary tumor models where EE2 and DES are ineffective. - Unique selectivity: Reduces tumor incidence in prophylactic cancer models unlike ethinylestradiol or diethylstilbestrol. - Extended half-life: Provides prolonged uterine growth stimulation vs. short-acting estriol. - Reference standard utility: Essential for ANDA analytical method validation and quality control of estriol APIs. - Long-acting in vivo tool: Enables sustained estrogen receptor activation without osmotic pumps or repeated injections.

Molecular Formula C20H24O3
Molecular Weight 312.41
CAS No. 4717-40-2
Cat. No. B601982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ethynylestriol
CAS4717-40-2
Synonyms(16a,17a)-19-Norpregna-1,3,5(10)-trien-20-yne-3,16,17-triol 19-Nor-17a-pregna-1,3,5(10)-trien-20-yne-3,16a,17-triol 17a-Ethynylestriol
Molecular FormulaC20H24O3
Molecular Weight312.41
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





17-Ethynylestriol Research and Industrial Profile


17-Ethynylestriol (also known as Ethinylestriol or EE3) is a synthetic, steroidal estrogen derived from the natural hormone estriol, distinguished by the addition of an ethynyl group at the C17α position [1]. This structural modification places it within the class of 17α-ethynylated estrogens, which includes the widely used pharmaceutical ethinylestradiol (EE2). However, unlike EE2, 17-ethynylestriol was never developed into a marketed drug product [2]. Its primary relevance today lies in specialized research applications, where its unique pharmacological profile, distinct from both its parent compound (estriol) and its more common analog (EE2), makes it a valuable tool for investigating estrogen receptor biology, as well as a critical reference standard in the manufacture and quality control of related estrogenic compounds [3].

17-Ethynylestriol vs. In-Class Analogs


Substituting 17-ethynylestriol with a generic in-class analog, such as ethinylestradiol (EE2) or its parent compound estriol, is not scientifically valid due to significant and quantifiable differences in both pharmacodynamics and pharmacokinetics [1]. The 16α-hydroxy group, in addition to the 17α-ethynyl modification, fundamentally alters its interaction with the estrogen receptor and its downstream biological effects compared to simpler analogs like EE2. For instance, studies show that 17-ethynylestriol exhibits a unique efficacy in prophylactic cancer models where other estrogens are completely ineffective [2]. Furthermore, its metabolic and kinetic profile is engineered to provide a prolonged duration of action relative to the short-lived estriol, a property that is central to its function as the active metabolite of the prodrug nilestriol [3]. Therefore, the selection of 17-ethynylestriol over an alternative is dictated by specific experimental or industrial requirements for this precise combination of structural and functional properties, which are not replicated by any other commercially available estrogen.

17-Ethynylestriol Quantitative Evidence Guide


Mammary Cancer Chemoprevention vs. EE2 and DES

In a direct comparative animal study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary cancer model, 17-ethynylestriol demonstrated a unique prophylactic effect, significantly reducing tumor risk. In stark contrast, other potent estrogens, namely ethinylestradiol (EE2) and diethylstilbestrol (DES), were found to be completely ineffective in the same model [1]. This indicates a functional divergence in estrogen receptor signaling that is not merely a consequence of estrogenic potency.

Oncology Endocrinology Chemoprevention

Long-Acting Uterine Stimulation vs. Estriol

Research on estriol derivatives has explicitly classified 17-ethynylestriol as a 'long-acting' compound, in direct contrast to the parent molecule, estriol, which is characterized as a 'short-acting' estrogen with a brief duration of action [1]. This study demonstrated that while estriol is a poor stimulator of sustained uterine growth, the chemical modification to 17-ethynylestriol results in a prolonged input of hormone-receptor complexes into the nucleus, leading to a marked and sustained stimulation of uterine growth [1]. This kinetic difference is a direct result of the ethynyl group, which confers enhanced metabolic stability.

Reproductive Biology Pharmacology Endocrinology

Active Metabolite of Nilestriol

17-Ethynylestriol is the active metabolite of the prodrug nilestriol (17α-ethynylestriol-3-cyclopentyl ether), a pharmaceutical agent that was developed and marketed for estrogen replacement therapy [1]. Literature confirms that nilestriol is 'a prodrug of ethinylestriol, and is a more potent estrogen in comparison' [1]. This relationship establishes 17-ethynylestriol as the essential active species, making it an indispensable reference standard for the analytical characterization, bioequivalence studies, and quality control of nilestriol and its generic formulations.

Pharmacology Drug Metabolism Prodrug Design

Reference Standard for Estriol Production

17-Ethynylestriol is a recognized and utilized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications related to the commercial production of Estriol [1]. Its utility is specifically noted for Abbreviated New Drug Application (ANDA) processes [1]. This application stems from its structural similarity to estriol, making it a relevant impurity marker or a positive control for ensuring the specificity and accuracy of analytical methods.

Analytical Chemistry Pharmaceutical Manufacturing Quality Control

Patented Synthesis and Uterotropic-Vaginal Profile

Patents disclose methods for converting 17α-ethynylestriol to its 3-cyclopentyl ether (nilestriol), an 'extremely potent estrogen having a favorable uterotropic-vaginal ratio' [1]. The availability of a patented synthetic route underscores the industrial and therapeutic value placed on compounds derived from 17-ethynylestriol. The resulting prodrug is characterized by its surprisingly high estrogenic activity and a unique profile of target tissue selectivity, as measured by the uterotropic-vaginal activity ratio in standard bioassays [2].

Medicinal Chemistry Endocrine Pharmacology Drug Discovery

17-Ethynylestriol Application Scenarios


ER-Mediated Chemoprevention in Mammary Tissue

Researchers studying the differential gene regulation and chemopreventive effects of estrogen receptor (ER) signaling should select 17-ethynylestriol. Direct comparative evidence shows it is effective in reducing DMBA-induced mammary tumor risk in an animal model, whereas the common analog ethinylestradiol (EE2) and the potent estrogen diethylstilbestrol (DES) are completely ineffective [1]. This scenario leverages the compound's unique functional selectivity to dissect pathways related to cancer prevention that are not activated by other estrogens.

Sustained Single-Dose Estrogenic Stimulus In Vivo

For in vivo experiments in reproductive biology or endocrinology that require prolonged estrogen receptor activation without the need for repeated injections or osmotic pumps, 17-ethynylestriol is the optimal choice. It has been explicitly characterized as a 'long-acting' derivative, producing a 'prolonged and marked stimulation of uterine growth,' unlike its short-acting parent compound, estriol [2]. This application capitalizes on its enhanced metabolic stability and extended duration of action.

Nilestriol QC and Bioanalysis

Analytical and quality control laboratories involved in the manufacture, testing, or regulatory filing (ANDA) of nilestriol-based drug products have a non-discretionary requirement for 17-ethynylestriol. As the active metabolite of the prodrug nilestriol [3], it serves as an essential reference standard for validating analytical methods, performing bioequivalence studies, and identifying or quantifying impurities.

Estriol Manufacturing QC Reference Standard

Quality control units in pharmaceutical manufacturing facilities producing estriol as an active pharmaceutical ingredient (API) should utilize 17-ethynylestriol. It is a documented reference standard for method development and validation, specifically for ensuring the quality of estriol and supporting ANDA submissions [4]. This is a compliance-driven application, distinct from its use in biological research.

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